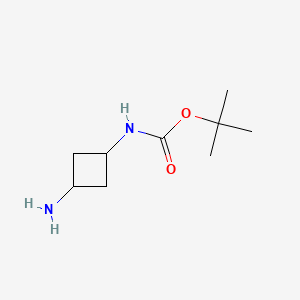
2-Amino-3-methylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-methylnaphthalene-1,4-dione is a compound that is part of the naphthalene family, characterized by a two-ring system with various substituents that can significantly alter its chemical and physical properties. The compound is of interest due to its potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of related 2-aminonaphthalene derivatives has been explored through different methods. One approach involves the intramolecular carbopalladation of nitriles, specifically using (2-Iodophenyl)acetonitrile and internal alkynes to produce 3,4-disubstituted 2-aminonaphthalenes with high yields and good regioselectivity . Another method described is a one-pot, three-component reaction involving isatins, 2-hydroxy-1,4-naphthoquinone, and ammonium acetate under catalyst-free conditions, which efficiently yields 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives .
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been characterized using various spectroscopic techniques. For instance, the Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was analyzed by NMR, IR, and UV-Vis spectroscopies, and its structure was further confirmed by Hirshfeld surface analysis and DFT calculations .
Chemical Reactions Analysis
The reactivity of similar amino-substituted naphthalene derivatives has been studied in various chemical reactions. For example, the Vilsmeier reaction has been used to differentiate between N-aminophthalimides and phthalazine 1,4-diones, involving nitrogen cyclization and tautomerization processes . Additionally, the synthesis and reactions of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione have been explored, demonstrating the compound's ability to undergo transformations to produce sulfoxide derivatives and phosphonium salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The Schiff base compound mentioned earlier exhibits significant anticorrosion properties for iron and copper, as investigated using DFT calculations. The compound's reactivity was predicted by computing local and global reactivity descriptors, showing excellent agreement with experimental data . The crystal structures of related compounds have also been discussed, providing insights into their intermolecular interactions and stability .
Applications De Recherche Scientifique
Chemical Characterization and Detection Applications
2-Amino-3-methylnaphthalene-1,4-dione and its derivatives are characterized through various techniques such as NMR, FTIR, and mass spectrometry. Notably, compounds like 2-amino-3-bromonaphthalene-1,4-dione demonstrate effectiveness in selectively detecting Hg and Ni ions, suggesting potential applications in environmental monitoring and chemical sensing (Aggrwal et al., 2021).
Synthesis and Solubility Studies
Studies on the solubility of derivatives of this compound in supercritical carbon dioxide are significant for understanding the compound's behavior under different conditions. This research is crucial for applications in pharmaceuticals and material sciences, providing insights into the compound's solubility and potential uses in various formulations (Zacconi et al., 2020).
Biological Activity and Therapeutic Potential
Derivatives of this compound, such as 2-amino-3-iodonaphthalene-1,4-dione, have shown potential as inhibitors of specific enzymes like aldo-keto reductase 1. This suggests possible therapeutic applications, particularly in the context of age-related conditions and hormonal therapies (Piermattey et al., 2022).
Application in Dye Synthesis
The compound and its derivatives have been explored in the synthesis of dyes. For instance, the synthesis of dyes involving derivatives of 2-hydroxynaphthalene-1,4-dione demonstrates the compound's utility in producing various pigments, which could have applications in textiles, art, and industrial coloring processes (Asghari-Haji et al., 2016).
Sensor Development
This compound derivatives have been used in the development of sensors, such as colorimetric sensors for specific biomolecules. This showcases their potential in biochemical analysis and diagnostic applications (Shang et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is a synthetic analog of menadione , also known as vitamin K3 , which is known to have vitamin K activity .
Mode of Action
As an analog of menadione , it may share similar interactions with its targets. Menadione is known to accept electrons through reduction processes, followed by oxidation, thus establishing a redox cycle .
Biochemical Pathways
As an analog of menadione , it may affect similar pathways. Menadione is known to be converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 .
Result of Action
One of the compounds, namely 2-Amino-3-methylnaphthalene-1,4-dione , was found to inhibit the growth of HeLa cervical cancer cells selectively, even better than vitamin K3, at a non-toxic concentration for healthy cells . The selectivity index of this compound for HeLa cells was calculated approximately as “3” .
Action Environment
It is recommended to keep the compound in a dark place, sealed in dry conditions, at a temperature of 2-8°c .
Propriétés
IUPAC Name |
2-amino-3-methylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYHMFJDZYADEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)
![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)


![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)
![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)




![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)